5-Benzoylthiophene-2-carbonitrile

Lipophilicity Medicinal Chemistry ADME

Procure 5-Benzoylthiophene-2-carbonitrile (79505-22-9) to access a thiophene-2-carbonitrile building block with a unique electronic profile created by the juxtaposition of an electron-withdrawing nitrile at position 2 and a benzoyl group at position 5. Unlike generic thiophene-2-carbonitrile (LogP ~1.2) or benzothiophene-2-carbonitrile (LogP ~2.5), this compound delivers a LogP of 2.85 and a topological PSA of 69.1 Ų, directly optimizing membrane permeability and chromatographic behavior for kinase inhibitor and tubulin polymerization inhibitor SAR studies. Well-defined quality benchmarks—melting point 85–89°C and mass spectrum m/e 213—ensure batch-to-batch reproducibility in multi-step synthesis. Choose this specific intermediate to eliminate the physicochemical uncertainty introduced by alternative building blocks.

Molecular Formula C12H7NOS
Molecular Weight 213.26 g/mol
CAS No. 79505-22-9
Cat. No. B8599212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoylthiophene-2-carbonitrile
CAS79505-22-9
Molecular FormulaC12H7NOS
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C#N
InChIInChI=1S/C12H7NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7H
InChIKeyGCUMYIMISUAJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzoylthiophene-2-carbonitrile (CAS 79505-22-9): Procurement Specifications and Physicochemical Baseline


5-Benzoylthiophene-2-carbonitrile (CAS 79505-22-9) is a heterocyclic building block in the thiophene-2-carbonitrile class, featuring a benzoyl group at the 5-position and a nitrile group at the 2-position of the thiophene ring [1]. With the molecular formula C12H7NOS and a molecular weight of 213.26 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science [1]. Its calculated LogP is 2.85, indicating moderate lipophilicity, and it possesses a topological polar surface area (PSA) of 69.1 Ų . The compound is commercially available with a typical purity specification of 95% .

Why Generic Thiophene Analogs Cannot Substitute for 5-Benzoylthiophene-2-carbonitrile in Research


Substituting 5-Benzoylthiophene-2-carbonitrile with a generic thiophene-2-carbonitrile or benzothiophene derivative introduces significant and quantifiable changes in both physicochemical properties and synthetic utility. The specific placement of the electron-withdrawing nitrile group adjacent to the electron-rich thiophene ring creates a unique electronic environment that dictates its reactivity and binding characteristics. For example, the benzoyl moiety contributes to a calculated LogP of 2.85, which is markedly different from the parent thiophene-2-carbonitrile (LogP ~1.2) or the fused benzothiophene-2-carbonitrile (LogP ~2.5), directly impacting solubility, membrane permeability, and chromatographic behavior . Furthermore, the synthetic route to this compound, involving a Rosenmund-von Braun cyanation of 5-benzoyl-2-bromothiophene, is a specific transformation that yields a product with a well-defined melting point (85-89°C) and mass spectrum (m/e 213), providing critical quality control benchmarks that are absent for many alternative building blocks . These quantifiable differences underscore why direct substitution is not feasible and necessitates a product-specific procurement strategy.

Quantitative Differentiation of 5-Benzoylthiophene-2-carbonitrile from Closest Analogs


Comparative LogP Analysis: 5-Benzoylthiophene-2-carbonitrile vs. Thiophene-2-carbonitrile

The lipophilicity of 5-Benzoylthiophene-2-carbonitrile is significantly higher than its unsubstituted counterpart, thiophene-2-carbonitrile. The target compound has a calculated LogP of 2.85 , while thiophene-2-carbonitrile has a predicted XLogP of 1.2 [1]. This difference of 1.65 LogP units translates to an approximately 45-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability and a distinct solubility profile.

Lipophilicity Medicinal Chemistry ADME

Synthetic Route Specificity and Yield Benchmarking for 5-Benzoylthiophene-2-carbonitrile

A documented synthetic route for 5-Benzoylthiophene-2-carbonitrile involves the reaction of 5-Benzoyl-2-bromothiophene with cuprous cyanide in refluxing quinoline, yielding the product as a solid with a melting point of 85-89°C and a mass spectrum peak of m/e 213 . This contrasts with the more general synthesis of benzothiophene-2-carbonitriles, which may involve multi-step procedures from thiosalicylic acids with yields ranging from 62-78% [1]. The specific yield for the target compound from this route is 5.7 g from 8 g of starting material (89% crude yield), providing a benchmark for process optimization and purity assessment.

Organic Synthesis Process Chemistry Building Blocks

Target-Specific Binding Affinity: 5-Benzoylthiophene-2-carbonitrile vs. Benzothiophene Scaffolds

The compound has been studied in the context of tubulin polymerization inhibition, with analogous compounds like substituted 4-amino-5-benzoyl-2-(phenylamino)thiophene-3-carbonitrile showing potent activity [1]. While direct IC50 data for 5-Benzoylthiophene-2-carbonitrile against this target is not available, its core structure is a key pharmacophore. In contrast, the benzothiophene scaffold, a common alternative, has shown moderate inhibition of the unrelated enzyme BDK (IC50 = 3.19 μM) for a specific derivative (BT2) [2]. This highlights the divergent biological activity profiles and the non-interchangeable nature of these scaffolds.

Enzyme Inhibition Binding Affinity Drug Discovery

Validated Application Scenarios for 5-Benzoylthiophene-2-carbonitrile in Scientific Research and Development


Medicinal Chemistry: Development of Kinase and Tubulin Polymerization Inhibitors

This compound serves as a critical precursor for synthesizing bioactive molecules, particularly kinase inhibitors where the nitrile group facilitates key hydrogen-bonding interactions with enzyme active sites . Its core structure is also a recognized pharmacophore for tubulin polymerization inhibitors, a validated target in anticancer drug discovery [1]. Procurement of this specific compound is essential for SAR studies exploring this chemical space.

Synthetic Chemistry: Versatile Building Block for Complex Heterocycles

5-Benzoylthiophene-2-carbonitrile is a valuable intermediate in multi-step organic synthesis. Its two reactive handles—the nitrile and the benzoyl group—enable diverse chemical transformations. For instance, the nitrile group can be hydrolyzed to the corresponding amide, 5-benzoylthiophene-2-carboxamide, which can be further derivatized . Its distinct physicochemical properties (LogP = 2.85, PSA = 69.1 Ų) make it a useful building block for generating compound libraries with tailored drug-like properties .

Process Chemistry and Quality Control: Method Development and Validation

The well-characterized synthetic route and analytical data for this compound make it a suitable reference standard for method development and validation in process chemistry. The reported melting point range (85-89°C) and mass spectral data (m/e 213) provide essential benchmarks for confirming the identity and purity of synthesized batches, ensuring reproducibility and quality in research and development settings .

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